molecular formula C15H23NO4S B8662415 [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol

Cat. No. B8662415
M. Wt: 313.4 g/mol
InChI Key: DMKKDYIRJKJDCW-UHFFFAOYSA-N
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Patent
US08119805B2

Procedure details

Perfluorophenyl 4-methoxy-2,6-dimethylbenzenesulfonate (1 g, 2.616 mmol), 2-(hydroxymethyl)-piperidine (1.61 g, 13.079 mmol) and tetrabutylammonium chloride (1.45 g, 5.231 mmol) were dissolved in N,N-dimethylformamide (10 ml) and the solution was stirred at 110° C. for 1 h. The solvent was removed in vacuo, the residue was dissolved in ethyl acetate and the solution was washed with ammonium chloride solution (10%, 20 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel) with diethyl ether/hexane/methylene chloride (1:1:1). Yield: 0.63 g (76%)
Name
Perfluorophenyl 4-methoxy-2,6-dimethylbenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10]([O:13]C2C(F)=C(F)C(F)=C(F)C=2F)(=[O:12])=O)=[C:5]([CH3:25])[CH:4]=1.[OH:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][NH:29]1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:25])[C:6]([S:10]([N:29]2[CH2:30][CH2:31][CH2:32][CH2:33][CH:28]2[CH2:27][OH:26])(=[O:12])=[O:13])=[C:7]([CH3:9])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Perfluorophenyl 4-methoxy-2,6-dimethylbenzenesulfonate
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C
Name
Quantity
1.61 g
Type
reactant
Smiles
OCC1NCCCC1
Name
Quantity
1.45 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 110° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed with ammonium chloride solution (10%, 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel) with diethyl ether/hexane/methylene chloride (1:1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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